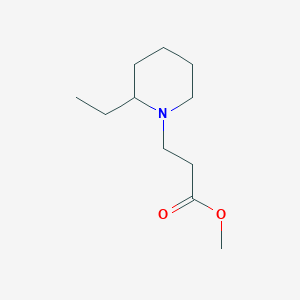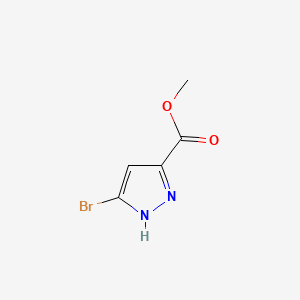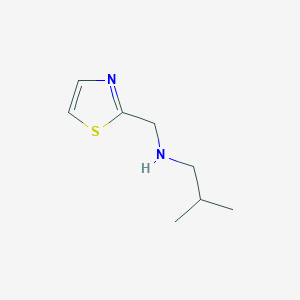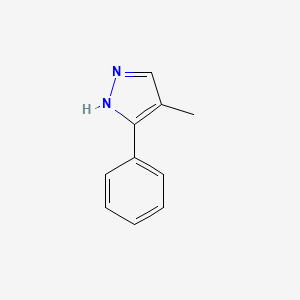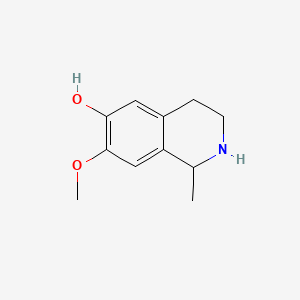
Salsoline
概要
説明
Salsoline is a naturally occurring, non-psychoactive chemical compound found in the root of the Salvia divinorum plant. It is also known as divinorum salvinorin A, salvinorin A, or salvinorin A-A. It is a potent agonist of the kappa-opioid receptor (KOR) and is the most powerful naturally occurring hallucinogen known to date. Salvinorin A is unique in its pharmacological effects, as it is not an alkaloid like most other hallucinogens. It is a trans-neoclerodane diterpene and is structurally different from other known hallucinogens. Salvinorin A is a highly potent and selective KOR agonist and is believed to be responsible for the hallucinogenic effects of the Salvia divinorum plant.
科学的研究の応用
Traditional Medicine and Hypertension Treatment
- Salsola collina : Traditionally used in Chinese medicine for hypertension treatment, it contains a new alkaloid, Salsoline B, among others (Yu Xiang et al., 2007).
Hypotensive Properties
- Salsola species : Studied for their hypotensive properties, with extracts showing angiotensin converting enzyme inhibiting activity, supporting their traditional use in treating hypertension (M. Loizzo et al., 2007).
Cardiovascular Health
- Cardiotonic Component : Identified as an active cardiotonic component in Aconiti Lateralis Radix Praeparata, showing therapeutic effects in chronic heart failure and improving mitochondrial function in cardiomyocytes (Jianxia Wen et al., 2019).
Endocrinology and Prolactin Release
- Prolactin Release in Cattle : Salsolinol stimulates prolactin release in cattle, indicating its role in the regulatory process of prolactin secretion (T. Hashizume et al., 2010).
Pharmacological Activity
- Alangium salviifolium : Contains this compound and shows potential efficacy against various diseases like hypertension, diabetes, and cancer. Used in traditional medicine systems like Ayurveda (Keyur Panara et al., 2016).
Metabolic Profiling
- Salsola vermiculata : Metabolic profiling reveals inhibitory potential towards enzymes like acetylcholinesterase and α-glucosidase, indicating potential for drug development (S. Mollaei et al., 2021).
Pharmacological Effects on Smooth Muscle
- Smooth Muscle Responses : Salsolinol has shown to antagonize contractions induced by certain biogenic amines in various animal smooth muscle tissues, indicating potential pharmacological effects (M. Hamilton & M. Hirst, 1976).
Neuropharmacology
- Oxidative Modification in Neurotoxins : Study of SAL's oxidative modification of human ceruloplasmin, providing insights into the deterioration of organs in neurodegenerative disorders like Parkinson’s disease (Seung-Sub Kim et al., 2016).
Dopamine Receptors Interaction
- Opiate and Dopamine Receptors : Salsolinol's interaction with opiate and dopamine receptors, suggesting potential dopamine-like mechanisms of action (A. A. Patsenko et al., 1987).
Gene Expression and Prolactin
- Prolactin Gene Expression : Influences the expression of the prolactin gene in ovine anterior pituitary, indicating its impact on endocrine functions in lactating sheep (M. Hasiec et al., 2012).
作用機序
Target of Action
Salsoline is a derivative of dopamine , and it is thought to interact with dopaminergic neurons in the central nervous system . It is considered to alter the function of these neurons .
Mode of Action
It is known that this compound can alter the function of dopaminergic neurons . This alteration could lead to changes in neurotransmission and potentially have neurotoxic or neuroprotective effects .
Biochemical Pathways
This compound is involved in the biochemical pathways of dopamine metabolism . It is formed endogenously through the non-enzymatic condensation of dopamine with acetaldehyde . The compound is also thought to influence the glutathione pathway, which is critical for maintaining cytosolic dopamine homeostasis .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier . This allows this compound to interact directly with neurons in the central nervous system .
Result of Action
The results of this compound’s action can vary. In some cases, it may have neurotoxic effects, potentially contributing to conditions like Parkinson’s disease . Some studies suggest that this compound may also have neuroprotective effects . For example, it has been found to decrease the reactive oxygen species level in SH-SY5Y cells treated by H2O2 and the caspase activity induced by H2O2 or 6-hydroxydopamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of acetaldehyde, a product of alcohol metabolism, can lead to the endogenous formation of this compound . Additionally, the compound’s effects may be influenced by the concentration of dopamine and other factors in the brain .
Safety and Hazards
将来の方向性
Although the neurotoxic properties of salsolinol have numerously been emphasized, its neuroprotective properties should not be neglected and need greater consideration . Salsolinol in the concentration range 10–250 μM did not show any significant release of lactate dehydrogenase from necrotic SH-SY5Y cells and was able in the concentration of 50 and 100 μM to rescue SH-SY5Y cells from death induced by H2O2 .
特性
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRLBGPGZHUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871573 | |
| Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-31-6, 76419-97-1 | |
| Record name | Salsoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 76419-97-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



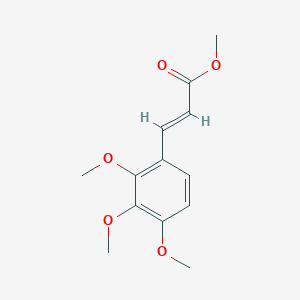
![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)
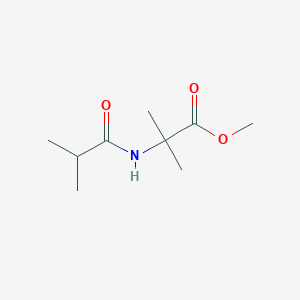
![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)
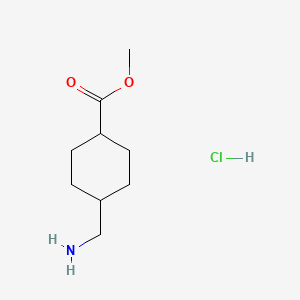
![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)
![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)
